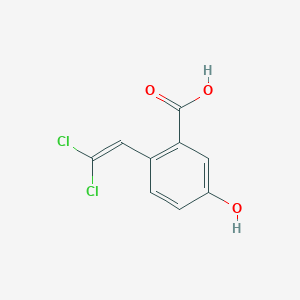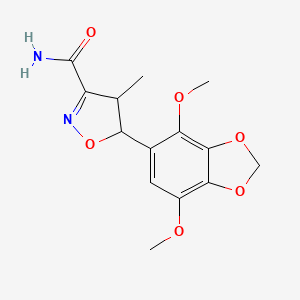![molecular formula C15H7F3N2O4S B11478949 4,6-Dinitro-2-[4-(trifluoromethyl)phenyl]-1-benzothiophene](/img/structure/B11478949.png)
4,6-Dinitro-2-[4-(trifluoromethyl)phenyl]-1-benzothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dinitro-2-[4-(trifluoromethyl)phenyl]-1-benzothiophene is a synthetic organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and materials science. Its unique chemical properties, such as the presence of nitro groups and a trifluoromethyl group, make it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dinitro-2-[4-(trifluoromethyl)phenyl]-1-benzothiophene typically involves multi-step organic reactions. One common method starts with the nitration of 2-[4-(trifluoromethyl)phenyl]-1-benzothiophene using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces nitro groups at the 4 and 6 positions of the benzothiophene ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to facilitate the nitration process. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated benzothiophenes.
科学的研究の応用
4,6-Dinitro-2-[4-(trifluoromethyl)phenyl]-1-benzothiophene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
4,6-ジニトロ-2-[4-(トリフルオロメチル)フェニル]-1-ベンゾチオフェンの作用機序は、その用途によって異なります。生物系では、化合物は細胞成分と相互作用し、正常な細胞プロセスを阻害する可能性があります。ニトロ基は生体還元を受け、DNAまたはタンパク質と相互作用する可能性のある反応性中間体を生成し、細胞毒性を引き起こします。トリフルオロメチル基は化合物の親油性を高め、生物膜との相互作用を促進します。
類似の化合物:
4,6-ジニトロ-2-フェニル-1-ベンゾチオフェン: トリフルオロメチル基がなく、化学的および生物学的特性が異なります。
4,6-ジニトロ-2-[4-(メチル)フェニル]-1-ベンゾチオフェン: トリフルオロメチル基の代わりにメチル基が含まれており、反応性と用途に影響を与えます。
ユニークさ: 4,6-ジニトロ-2-[4-(トリフルオロメチル)フェニル]-1-ベンゾチオフェンにトリフルオロメチル基が存在することは、類似の化合物と比較して、その化学的安定性と親油性を大幅に高めます。これは、高い安定性と膜透過性を必要とする用途に特に役立ちます。
類似化合物との比較
4,6-Dinitro-2-phenyl-1-benzothiophene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4,6-Dinitro-2-[4-(methyl)phenyl]-1-benzothiophene: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness: The presence of the trifluoromethyl group in 4,6-Dinitro-2-[4-(trifluoromethyl)phenyl]-1-benzothiophene significantly enhances its chemical stability and lipophilicity compared to similar compounds. This makes it particularly valuable in applications requiring high stability and membrane permeability.
特性
分子式 |
C15H7F3N2O4S |
|---|---|
分子量 |
368.3 g/mol |
IUPAC名 |
4,6-dinitro-2-[4-(trifluoromethyl)phenyl]-1-benzothiophene |
InChI |
InChI=1S/C15H7F3N2O4S/c16-15(17,18)9-3-1-8(2-4-9)13-7-11-12(20(23)24)5-10(19(21)22)6-14(11)25-13/h1-7H |
InChIキー |
SFPJEWIBUQJUMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C(C=C3S2)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)-3-(3-nitrophenyl)propanoate](/img/structure/B11478878.png)
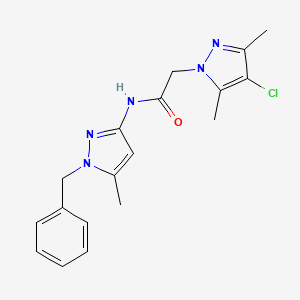
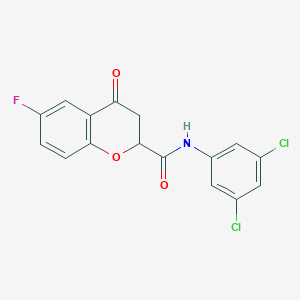
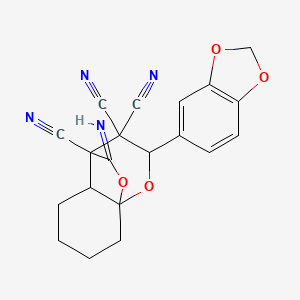
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[3-(9H-carbazol-9-yl)propyl]acetamide](/img/structure/B11478907.png)

![N'-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-N,N-dimethylimidoformamide](/img/structure/B11478914.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}propan-2-yl)pyridine-3-carboxamide](/img/structure/B11478919.png)
![5-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B11478948.png)
![ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-[(4-methylphenyl)carbamoyl]alaninate](/img/structure/B11478954.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-amine](/img/structure/B11478959.png)
